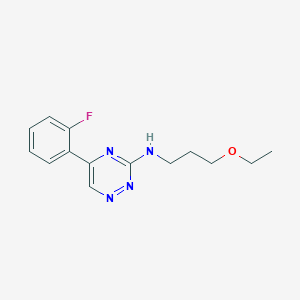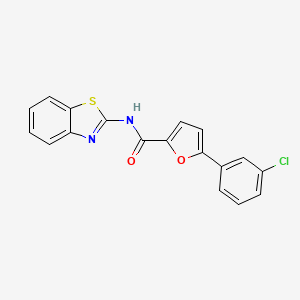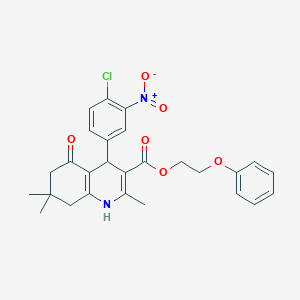![molecular formula C18H17N3O B4988576 N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide, commonly known as MPBA, is a chemical compound that has been widely used in scientific research. MPBA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play important roles in inflammation, pain, and fever.
Mécanisme D'action
MPBA exerts its effects by selectively inhibiting N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity, which results in the reduction of prostaglandin production. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By reducing prostaglandin production, MPBA can alleviate these symptoms and potentially prevent the progression of diseases associated with inflammation.
Biochemical and Physiological Effects
MPBA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, MPBA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBA in lab experiments is its potent and selective inhibition of N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity. This allows researchers to study the specific effects of N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide inhibition without affecting other pathways. However, one limitation of using MPBA is its potential toxicity, as it has been shown to induce liver damage in some animal models. Therefore, careful dose optimization and toxicity testing are necessary when using MPBA in lab experiments.
Orientations Futures
There are several potential future directions for research on MPBA. One area of interest is the development of more potent and selective N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide inhibitors based on the structure of MPBA. Another area of interest is the investigation of MPBA as a potential treatment for other diseases, such as cardiovascular disease and diabetes, which are also associated with inflammation. Additionally, further studies are needed to fully understand the toxicity and safety profile of MPBA, which could inform its potential use as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of MPBA involves the reaction of N-methylacetamide with 3-(1H-pyrazol-3-yl)-4-bromobiphenyl in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure MPBA.
Applications De Recherche Scientifique
MPBA has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer research, MPBA has been shown to inhibit the growth and metastasis of cancer cells by suppressing N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide activity. In arthritis research, MPBA has been found to reduce joint inflammation and pain by blocking the production of prostaglandins. In Alzheimer's disease research, MPBA has been investigated as a potential treatment for reducing neuroinflammation and improving cognitive function.
Propriétés
IUPAC Name |
N-methyl-N-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(22)21(2)17-8-6-14(7-9-17)15-4-3-5-16(12-15)18-10-11-19-20-18/h3-12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNELYHXRGUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)

![ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)
![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)


![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)